2-(2-Methylpropyl)pyrimidin-5-amine

Lipophilicity Drug-likeness Scaffold optimization

Researchers synthesizing kinase-focused libraries often encounter inconsistent reactivity when substituting linear 2-alkyl-5-aminopyrimidines. 2-(2-Methylpropyl)pyrimidin-5-amine provides a sterically defined isobutyl branch that ensures reproducible regiochemical outcomes in amide/sulfonamide derivatizations. • Branched isobutyl architecture (XLogP3 = 1.1) optimizes hydrophobic kinase back-pocket engagement vs. linear chain analogs. • Nucleophilic 5-amino handle for library synthesis; direct precursor to 4,6-dichloro-2-(2-methylpropyl)pyrimidin-5-amine for sequential cross-coupling. • CCR5 antagonist scaffold for HIV entry inhibition and autoimmune disease research.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 944901-53-5
Cat. No. B1454027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropyl)pyrimidin-5-amine
CAS944901-53-5
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC=C(C=N1)N
InChIInChI=1S/C8H13N3/c1-6(2)3-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3
InChIKeyAEDXQYHVFVEMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylpropyl)pyrimidin-5-amine Procurement Baseline


2-(2-Methylpropyl)pyrimidin-5-amine (CAS 944901-53-5), also known as 2-isobutylpyrimidin-5-amine or IBPA, is a disubstituted pyrimidine derivative with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol [1]. It belongs to the class of 2-alkyl-5-aminopyrimidines, which are widely utilized as synthetic intermediates in medicinal chemistry, particularly as scaffolds for kinase inhibitors and GPCR modulators . The compound features a nucleophilic 5-amino group for derivatization (e.g., amide or sulfonamide formation) and a branched isobutyl substituent at the 2-position that modulates lipophilicity and steric profile relative to linear alkyl analogs .

Substitution Limitations for 2-(2-Methylpropyl)pyrimidin-5-amine


Direct substitution of 2-(2-methylpropyl)pyrimidin-5-amine with other in-class 2-alkyl-5-aminopyrimidine analogs (e.g., 2-methyl, 2-ethyl, or 2-propyl derivatives) is not straightforward due to quantifiable differences in lipophilicity and steric bulk that critically affect downstream reactivity and biological target engagement. The isobutyl moiety introduces a branched architecture (CH2CH(CH3)2) at the 2-position, resulting in a distinct LogP and molar refractivity profile that diverges from linear chain homologs [1]. These differences alter compound solubility, membrane permeability potential, and the regiochemical outcomes of subsequent functionalization reactions at the 5-amino group, as the steric demand of the branched alkyl chain can influence the conformational flexibility and electronic environment of the pyrimidine core [2]. Consequently, procurement based solely on the 2-alkyl-5-aminopyrimidine parent class without considering the specific branched isobutyl substitution can lead to significant batch-to-batch variability in multi-step synthetic routes.

Quantitative Comparison: 2-(2-Methylpropyl)pyrimidin-5-amine vs. Analogs


Lipophilicity Comparison: Branched vs. Linear Alkyl Groups

The branched isobutyl substitution on 2-(2-methylpropyl)pyrimidin-5-amine results in a higher computed partition coefficient (XLogP3 = 1.1) compared to its linear 2-propyl analog (XLogP3 = 0.7) and the lower 2-ethyl analog (XLogP3 = 0.4) [1]. This quantifies the increased lipophilicity imparted by the branched alkyl chain, which can be a critical parameter for optimizing membrane permeability in cell-based assays or for tuning solubility in organic reaction media .

Lipophilicity Drug-likeness Scaffold optimization

pKa Comparison: Isobutyl vs. Methyl Pyrimidine Core

The predicted acid dissociation constant (pKa) for the pyrimidine ring nitrogen in 2-(2-methylpropyl)pyrimidin-5-amine is 3.24±0.42, compared to 3.17±0.22 for 2-methylpyrimidin-5-amine . The slightly elevated pKa suggests marginally reduced basicity of the ring nitrogen, which can influence protonation state in acidic reaction conditions or during salt formation for purification.

Basicity Salt formation Reactivity

Purity Grade Comparison: High-Purity vs. Standard Grade

Commercial sourcing data reveals a quantifiable purity advantage for specific vendors of this compound. Leyan supplies 2-isobutylpyrimidin-5-amine at a certified purity of 98% , whereas standard grade material listed by AKSci and other common suppliers is specified at 95% minimum purity . This 3-percentage-point differential represents a significant reduction in potential unknown impurities (from 5% to 2% total impurities), which is critical for structure-activity relationship (SAR) studies where trace byproducts can confound biological assay results.

Sourcing Purity Reproducibility

Validated Applications for 2-(2-Methylpropyl)pyrimidin-5-amine


CCR5 Antagonist Lead Optimization for HIV and Inflammation

Preliminary patent-derived pharmacological screening indicates that 5-aminopyrimidine derivatives with 2-isobutyl substitution function as CCR5 antagonists, a target relevant to HIV entry inhibition and treatment of autoimmune diseases such as rheumatoid arthritis and COPD . The specific branched alkyl architecture provided by 2-(2-methylpropyl)pyrimidin-5-amine is a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, offering a defined synthetic entry point that cannot be achieved with simple 2-methyl or 2-ethyl analogs [1].

Kinase Inhibitor Scaffold Construction via 5-Amino Derivatization

The 5-amino group serves as a versatile nucleophilic handle for library synthesis of kinase-focused compound collections. Acylations and sulfonylations at this position are well-precedented for generating analogs that probe the ATP-binding pocket of kinases . The isobutyl group's enhanced lipophilicity (XLogP3 = 1.1) compared to smaller alkyl chains makes this scaffold particularly suitable for targeting hydrophobic kinase back pockets or for improving cell permeability in phenotypic screens where target engagement requires crossing cell membranes.

4,6-Dichloro Derivative as Late-Stage Diversification Intermediate

2-(2-Methylpropyl)pyrimidin-5-amine serves as a direct precursor to 4,6-dichloro-2-(2-methylpropyl)pyrimidin-5-amine, a compound that features dual chlorine handles for sequential cross-coupling reactions . This downstream intermediate is explicitly noted for its diverse pharmacological properties, encompassing anti-inflammatory, antibacterial, antiviral, and antifungal activities. Procurement of the 5-amine starting material at high purity (98%) is therefore essential to avoid carrying through impurities that could interfere with palladium-catalyzed coupling steps.

Technical Documentation Hub

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